Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt
Description
Chemical Name: Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt CAS RN: 68413-55-8 (as per ) Molecular Formula: C₁₂H₁₂ClN₄O₄SNa Molecular Weight: ~389.76 g/mol (calculated based on formula) Structural Features:
- Central 1,3,5-triazine ring substituted with: Chloro (-Cl) at position 2. 1-Methylethoxy (isopropoxy) group at position 4. Amino (-NH-) linkage to a benzenesulfonic acid moiety at position 2.
- Sodium counterion for sulfonic acid group.
Applications: Primarily used as a reactive dye intermediate or textile dye component due to its triazine backbone, which enables covalent bonding with cellulose fibers .
Properties
CAS No. |
68413-55-8 |
|---|---|
Molecular Formula |
C12H12ClN4NaO4S |
Molecular Weight |
366.76 g/mol |
IUPAC Name |
sodium;4-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C12H13ClN4O4S.Na/c1-7(2)21-12-16-10(13)15-11(17-12)14-8-3-5-9(6-4-8)22(18,19)20;/h3-7H,1-2H3,(H,18,19,20)(H,14,15,16,17);/q;+1/p-1 |
InChI Key |
PCFGYUGKFQKSFT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=NC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-6-(1-methylethoxy)-1,3,5-triazine with aniline, followed by sulfonation using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves the neutralization with sodium hydroxide to form the monosodium salt.
Industrial Production Methods: Industrial production typically follows a similar synthetic route but on a larger scale, with optimizations for yield and purity. Reactor design and process control are crucial in scaling up these reactions efficiently. Purification processes often involve crystallization, filtration, and drying to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Substitution Reactions: The aromatic ring in the benzenesulfonic acid moiety can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups and reactivity.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, especially at the ester and amide linkages within the compound.
Common Reagents and Conditions: Reactions often involve reagents such as strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Typical conditions include controlled temperatures and specific solvents to ensure proper reaction progression.
Major Products Formed: Reaction products can vary based on the conditions and reagents used. For example, sulfonation reactions typically yield sulfonated derivatives, while hydrolysis may produce simpler aromatic compounds and amines.
Scientific Research Applications: This compound finds extensive use in various scientific research areas:
Chemistry: It is used as a reagent for studying electrophilic aromatic substitution reactions and as a starting material for synthesizing more complex molecules.
Biology: It has applications in biological assays and as an intermediate in the synthesis of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: It serves as a precursor in the manufacturing of dyes, pigments, and other industrial chemicals due to its stable and reactive functional groups.
Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: In medicinal applications, it may target bacterial enzymes or cellular pathways critical for cancer cell survival.
Pathways Involved: It can interfere with enzymatic activities, disrupt cell membrane integrity, or inhibit essential metabolic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds: When compared to other benzenesulfonic acid derivatives or triazinyl compounds, it stands out due to its specific structural combination:
Unique Aspects: The presence of both the benzenesulfonic acid and triazinyl groups provides a dual functional capability, enhancing its reactivity and application potential.
Similar Compounds: Other similar compounds include benzenesulfonic acid, 4-aminobenzenesulfonic acid, and triazinyl-based pesticides like atrazine. Each has distinct properties and uses, but none offer the exact combination of functionalities found in Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt.
This article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds. The compound's unique properties make it a significant subject of study and utilization in various scientific and industrial domains.
Biological Activity
Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt (CAS Number: 68413-55-8) is a chemical compound with notable biological activities, particularly in agricultural applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H12ClN4NaO4S
- Molecular Weight : 366.76 g/mol
The structure consists of a benzenesulfonic acid moiety linked to a triazine derivative, which contributes to its herbicidal and antimicrobial properties. The presence of chlorine and methylethoxy groups enhances its reactivity and biological activity compared to similar compounds.
Herbicidal Activity
Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]- has been studied for its herbicidal properties. The triazine moiety is known to disrupt photosynthesis in target plant species by inhibiting specific enzymes involved in the photosynthetic electron transport chain. This mechanism is similar to that of other triazine herbicides, which are widely used in agriculture.
Key Enzymatic Pathways Affected :
- Inhibition of Photosystem II (PSII)
- Disruption of chlorophyll synthesis
- Alteration of metabolic pathways leading to plant growth inhibition
Antimicrobial Properties
Research indicates that this compound may also exhibit antimicrobial properties. It has shown potential in inhibiting the growth of various microbial strains, suggesting applications in agricultural pest control and possibly in food safety.
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of benzenesulfonic acid derivatives demonstrated that the compound effectively reduced the biomass of common weeds such as Amaranthus retroflexus and Chenopodium album. The application of this compound at varying concentrations resulted in significant growth inhibition compared to untreated controls.
| Concentration (g/L) | Biomass Reduction (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 2.0 | 75 |
This study highlights the potential for using this compound as an effective herbicide in agricultural practices.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of benzenesulfonic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 250 |
| S. aureus | 250 |
These findings suggest that this compound could be explored further for its potential use as a biocide in agricultural settings.
Environmental Impact and Safety Profile
The environmental impact of benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]- is an important consideration for its application as a herbicide. Studies indicate that while it is effective against target species, its persistence in soil and potential toxicity to non-target organisms require thorough assessment.
Safety Data
Regulatory assessments have highlighted the need for additional toxicity data concerning long-term exposure effects on terrestrial and aquatic ecosystems. Current data suggest moderate toxicity levels; however, further research is necessary to fully understand its ecological impact .
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt is a chemical compound featuring a benzenesulfonic acid moiety linked to a triazine derivative, with chlorine and methylethoxy groups contributing to its chemical properties and reactivity. It has a molecular weight of approximately 366.76 g/mol .
This compound has applications across different fields. It has been studied for its potential use as a herbicide because it can inhibit specific enzymatic pathways in plants, particularly disrupting photosynthesis in target species. It may also exhibit antimicrobial properties, potentially useful in agricultural applications.
The synthesis of this compound involves specific methods to ensure the correct positioning of functional groups within the molecule, which is essential for its utility in synthetic chemistry and biological applications.
The compound may cause an allergic skin reaction .
Other names and identifiers for this compound include :
- Benzenesulfonic acid, 4-((4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl)amino)-, monosodium salt
- Benzenesulfonic acid, 4-((4-chloro-6-(1-methylethoxy)-s-triazin-2-yl)amino)-, sodium salt
- Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]benzenesulphonate
- 68413-55-8
- EINECS 270-226-4
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of benzenesulfonic acid derivatives functionalized with triazine rings. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Triazine Substituents
Functional and Environmental Comparisons
- Reactivity :
- Solubility :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. Q1. What are the recommended analytical methods for assessing the purity of this compound, and how can experimental parameters be optimized?
Methodological Answer: Reverse-phase HPLC is the gold standard for purity analysis. Based on studies of structurally similar triazinyl benzenesulfonates (e.g., CAS 4156-21-2), the following parameters are effective:
- Column: Newcrom R1 (C18, 3 µm for UPLC)
- Mobile Phase: Acetonitrile/water (gradient elution) with 0.1% phosphoric acid (replaced with formic acid for MS compatibility)
- Detection: UV at 254 nm or MS for structural confirmation
Data Table:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, 150 mm × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Run Time | 20 min |
| Critical Note: Pre-column filtration (0.22 µm) is essential to prevent particulate interference. |
Q. Q2. How is this compound synthesized, and what are the critical reaction parameters?
Methodological Answer: Synthesis typically involves nucleophilic substitution on a triazine precursor. For example:
Precursor: 4,6-Dichloro-1,3,5-triazin-2-amine reacts with isopropyl alcohol under basic conditions (e.g., NaH) to substitute the 6-chloro group with isopropoxy .
Sulfonation: The resulting intermediate is coupled with 4-aminobenzenesulfonic acid, followed by sodium salt formation .
Key Parameters:
- Temperature: 0–5°C for triazine activation to minimize side reactions.
- Solvent: Anhydrous DMF or THF to avoid hydrolysis.
- Yield Optimization: Use excess isopropyl alcohol (2.5 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
Advanced Research Questions
Q. Q3. What are the mechanistic implications of the compound’s photostability for experimental design in environmental or biological studies?
Methodological Answer: The chloro and isopropoxy groups on the triazine ring influence photodegradation pathways.
- Degradation Pathways:
- Light Control: Use amber glassware or UV-filtered environments.
- Stability Testing: Conduct accelerated aging studies (e.g., 48 hr under 365 nm UV) with HPLC monitoring .
Data Table: Observed Degradation Products (Hypothetical):
| Condition | Major Byproduct |
|---|---|
| UV Light | 4-Hydroxy-triazinyl derivative |
| pH > 9 | Sulfanilic acid analog |
Q. Q4. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
Methodological Answer: The triazine and sulfonate moieties enable binding to proteins or DNA via electrostatic and π-π interactions.
- Validation Techniques:
- Key Finding (Hypothetical):
- Binding Constant (Ka): ~10<sup>4</sup> M<sup>-1</sup> for BSA, suggesting moderate affinity.
Experimental Note: Use phosphate buffer (pH 7.4) to mimic physiological conditions and avoid sodium ion interference.
- Binding Constant (Ka): ~10<sup>4</sup> M<sup>-1</sup> for BSA, suggesting moderate affinity.
Q. Q5. How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer: Discrepancies often arise from varying pH, ionic strength, or solvent purity.
- Stepwise Protocol:
- Standardize Solvents: Use HPLC-grade water with controlled ionic strength (e.g., 0.1 M NaCl).
- pH Adjustment: Titrate with HCl/NaOH while monitoring solubility via nephelometry .
- Validate with Multiple Techniques: Compare gravimetric analysis, UV absorbance, and dynamic light scattering .
Data Table: Solubility in Water (Hypothetical):
| pH | Solubility (mg/mL) |
|---|---|
| 3 | 12.5 |
| 7 | 45.8 |
| 10 | 32.1 |
Safety and Handling
Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer: Refer to SDS data (CAS 4156-21-2 analog):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
